Cas no 70351-51-8 (1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one)

70351-51-8 structure
商品名:1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one
1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one 化学的及び物理的性質
名前と識別子
-
- 1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one
- (3Z)-1-Methyl-3-(2-oxopropylidene)-1,3-dihydro-2H-indol-2-one
- (3E)-1-methyl-3-(2-oxopropyridene)-1,3-dihydro-2H-indol-2-one
- 3-((E)-3-trimethylsilyl-2-butenyl)bicyclo[3.3.1]-heptan-2-one
- 3-< (E)-3-trimethylsilyl-2-butenyl> bicyclo< 3.3.1> -heptan-2-one
- Bicyclo[3.1.1]heptan-2-one, 3-[3-(trimethylsilyl)-2-butenyl]-
- CTK2H0904
- 1-methyl-3-(2-oxopropylidene)indolin-2-one
- HY-121539
- 70351-51-8
- HMS3260P15
- (3Z)-1-methyl-3-(2-oxopropylidene)-2,3-dihydro-1H-indol-2-one
- NCGC00260922-01
- NCGC00185999-01
- NCGC00185999-04
- LP00237
- NCGC00185999-03
- SCHEMBL17453653
- Tox21_500237
- SDCCGSBI-0633695.P001
- 3-phenylprop-2-enaldehyde
- CS-0082719
- CCG-221541
- CHEMBL1512503
- supercinnamaldehyde
- SCHEMBL1078805
- (3Z)-1-METHYL-3-(2-OXOPROPYLIDENE)INDOL-2-ONE
- DA-67863
-
- MDL: MFCD08530327
- インチ: InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7-
- InChIKey: CZKBLHCEDVWPRN-JXMROGBWSA-N
- ほほえんだ: CC(=O)C=C1C2=CC=CC=C2N(C1=O)C
計算された属性
- せいみつぶんしりょう: 201.07903
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- ようかいど: DMSO: soluble10mg/mL, clear
- PSA: 37.38
1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38-52/53
- セキュリティの説明: 26-36/37-61
-
危険物標識:
- リスク用語:36/37/38-52/53
- ちょぞうじょうけん:2-8°C
1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P006A5W-1mg |
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE |
70351-51-8 | ≥95% | 1mg |
$71.00 | 2025-02-21 | |
1PlusChem | 1P006A5W-25mg |
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE |
70351-51-8 | 98% | 25mg |
$437.00 | 2025-02-21 | |
1PlusChem | 1P006A5W-100mg |
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE |
70351-51-8 | 98% | 100mg |
$1124.00 | 2025-02-21 | |
1PlusChem | 1P006A5W-5mg |
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE |
70351-51-8 | ≥95% | 5mg |
$143.00 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21896-10mg |
Supercinnamaldehyde |
70351-51-8 | 98% | 10mg |
¥2034.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21896-1mg |
Supercinnamaldehyde |
70351-51-8 | 98% | 1mg |
¥365.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253616-5 mg |
Supercinnamaldehyde, |
70351-51-8 | ≥98% | 5mg |
¥609.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253616-5mg |
Supercinnamaldehyde, |
70351-51-8 | ≥98% | 5mg |
¥609.00 | 2023-09-05 | |
1PlusChem | 1P006A5W-50mg |
1,3-DIHYDRO-1-METHYL-3-(2-OXOPROPYLIDENE)-2H-INDOL-2-ONE |
70351-51-8 | 98% | 50mg |
$700.00 | 2025-02-21 | |
Ambeed | A1209933-50mg |
1-Methyl-3-(2-oxopropylidene)indolin-2-one |
70351-51-8 | 99% | 50mg |
$320.0 | 2025-02-28 |
1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one 関連文献
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
70351-51-8 (1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one) 関連製品
- 3359-49-7(3-Benzylideneindolin-2-one)
- 476-34-6(Isoindigo)
- 97207-47-1(Meisoindigo)
- 2866352-92-1(1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride)
- 1351634-81-5(3-(phenylcarbamoyl)aminocyclohexyl N-phenylcarbamate)
- 927637-61-4(2,5-diethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzene-1-sulfonamide)
- 2101195-74-6(1-(2-fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine)
- 1955560-51-6(ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hemioxalate)
- 159847-79-7(3-Amino-2,5,6-trifluorobenzonitrile)
- 1806947-82-9(2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride)
推奨される供給者
atkchemica
(CAS:70351-51-8)1,3-Dihydro-1-methyl-3-(2-oxopropylidene)-2H-Indol-2-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ